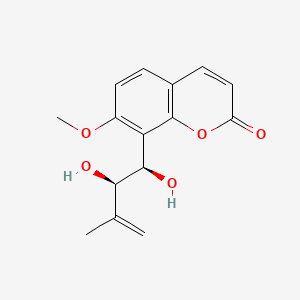
Mal-PEG24-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG24-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol conjugate.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conjugation and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG24-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol Reagents: Used for substitution reactions with the maleimide group.
Coupling Agents: EDC, DCC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation.
Major Products Formed
Thioether Bonds: Formed through substitution reactions with thiol groups.
Amide Bonds: Formed through reactions with primary and secondary amines.
Aplicaciones Científicas De Investigación
Mal-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
Mecanismo De Acción
Mal-PEG24-acid functions as a linker in PROTACs, which are molecules designed to degrade specific target proteins. The maleimide group reacts with thiol groups on proteins, while the polyethylene glycol chain provides flexibility and solubility. The carboxylic acid group allows for further conjugation with other molecules. The resulting PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Mal-amido-PEG24-acid: Contains a maleimide group and a terminal carboxylic acid, similar to Mal-PEG24-acid.
Methyl-PEG-Maleimide: A methyl-terminated polyethylene glycol compound with a maleimide group.
Uniqueness
This compound is unique due to its specific structure, which includes a polyethylene glycol chain with 24 ethylene glycol units, providing optimal flexibility and solubility. This makes it particularly effective as a linker in PROTACs, enabling efficient protein degradation .
Propiedades
Fórmula molecular |
C55H103NO28 |
|---|---|
Peso molecular |
1226.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C55H103NO28/c57-53-1-2-54(58)56(53)4-6-62-8-10-64-12-14-66-16-18-68-20-22-70-24-26-72-28-30-74-32-34-76-36-38-78-40-42-80-44-46-82-48-50-84-52-51-83-49-47-81-45-43-79-41-39-77-37-35-75-33-31-73-29-27-71-25-23-69-21-19-67-17-15-65-13-11-63-9-7-61-5-3-55(59)60/h1-2H,3-52H2,(H,59,60) |
Clave InChI |
YUVPZQYCJFQRNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


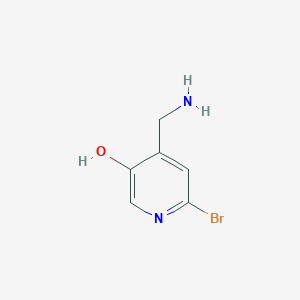

![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
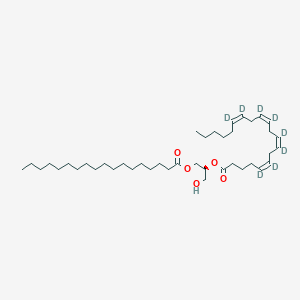

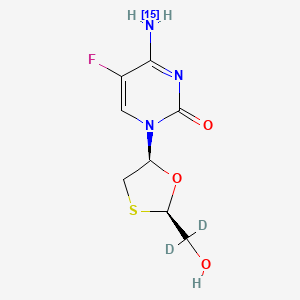
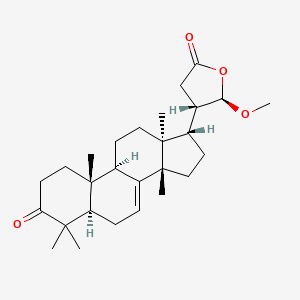

![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
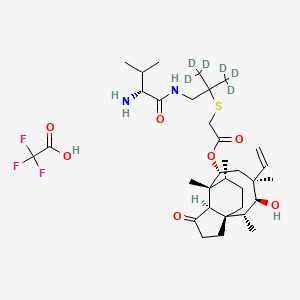
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
